molecular formula C7H3Cl2NO B051379 2,6-Dichlorobenzoxazole CAS No. 3621-82-7

2,6-Dichlorobenzoxazole

Cat. No. B051379
Key on ui cas rn: 3621-82-7
M. Wt: 188.01 g/mol
InChI Key: LVVQTPZQNHQLOM-UHFFFAOYSA-N
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Patent
US06274739B1

Procedure details

With efficient stirring, 10 g (0.083 mol) of 1,3-benzoxazole (>99% pure), together with 100 ml of POCl3 and 0.2 g of iron (III) chloride (dry), were heated to 100° C. At this temperature, chlorine gas was introduced under the surface of the liquid. GC control of the reaction showed that initially 2-chlorobenzoxazole was formed which, with further substitution, then reacted to give 2,6-dichlorobenzoxazole. Once all of the starting material had been consumed, the reaction was terminated. According to GC analysis, 21.5% of 2-chlorobenzoxazole and 71% of 2,6-dichlorobenzoxazol had been formed. The crude mixture was worked up by distillation. POCl3 and 2-chlorobenzoxazole were collected in a first fraction and could be employed directly for a further batch. The second fraction yielded 11.0 g of 2,6-dichlorobenzoxazole (GC>99% pure) (>70% of theory). Taking into account the recycling of the 2-chlorobenzoxazole, a total yield of >92% of theory was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1C2C=CC=CC=2N=C1.[Cl:10]Cl.[Cl:12][C:13]1[O:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=1>[Fe](Cl)(Cl)Cl.O=P(Cl)(Cl)Cl>[Cl:12][C:13]1[O:14][C:15]2[CH:21]=[C:20]([Cl:10])[CH:19]=[CH:18][C:16]=2[N:17]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C=NC2=C1C=CC=C2
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed which
CUSTOM
Type
CUSTOM
Details
with further substitution, then reacted

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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